molecular formula C24H21N5O3S B11769909 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B11769909
M. Wt: 459.5 g/mol
InChI Key: PVZPJEQWFAJEAZ-UHFFFAOYSA-N
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Description

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole ring is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is acylated with an acetamide derivative to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new triazole-based compounds.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and often exhibit similar biological activities.

    Thioether-Containing Compounds: Compounds with thioether linkages are known for their stability and unique chemical properties.

    Nitroaromatic Compounds: These compounds are characterized by the presence of nitro groups, which can influence their reactivity and biological activity.

Uniqueness

The uniqueness of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N5O3S

Molecular Weight

459.5 g/mol

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C24H21N5O3S/c1-17-12-13-19(15-21(17)29(31)32)25-23(30)16-33-24-27-26-22(14-18-8-4-2-5-9-18)28(24)20-10-6-3-7-11-20/h2-13,15H,14,16H2,1H3,(H,25,30)

InChI Key

PVZPJEQWFAJEAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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